1,3,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid

medicinal chemistry fragment-based drug design regioisomer quality control

1,3,5-Trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid (CAS 1042605-05-9) is a fully substituted pyrido[2,3-d]pyrimidine-6-carboxylic acid building block featuring methyl groups at N1, N3, and C5, two carbonyl groups at C2 and C4, and a free carboxylic acid at C6. The compound is primarily sourced for medicinal chemistry and fragment-based library construction, where the 6-COOH regioisomer serves as a geometrically distinct anchoring point relative to the more commonly catalogued 7-COOH isomer.

Molecular Formula C11H11N3O4
Molecular Weight 249.22 g/mol
CAS No. 1042605-05-9
Cat. No. B1372589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid
CAS1042605-05-9
Molecular FormulaC11H11N3O4
Molecular Weight249.22 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC=C1C(=O)O)N(C(=O)N(C2=O)C)C
InChIInChI=1S/C11H11N3O4/c1-5-6(10(16)17)4-12-8-7(5)9(15)14(3)11(18)13(8)2/h4H,1-3H3,(H,16,17)
InChIKeyCIOYYJJMCOIXAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,5-Trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid (CAS 1042605-05-9): Core Scaffold Identity and Procurement Baseline


1,3,5-Trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid (CAS 1042605-05-9) is a fully substituted pyrido[2,3-d]pyrimidine-6-carboxylic acid building block featuring methyl groups at N1, N3, and C5, two carbonyl groups at C2 and C4, and a free carboxylic acid at C6 [1]. The compound is primarily sourced for medicinal chemistry and fragment-based library construction, where the 6-COOH regioisomer serves as a geometrically distinct anchoring point relative to the more commonly catalogued 7-COOH isomer [2]. It is supplied by multiple vendors as a research chemical with purities typically ≥95% (Enamine) or ≥98% (Fluorochem, ChemScene) .

Regioisomer 6-carboxylic acid geometry distinct from 7-COOH isomer; required for C6-oriented fragment libraries
Purity tier Multiple certified purity grades to balance cost and impurity control in screening or registration workflows
Pharmacophore 5-methyl substituent provides a compact lipophilic anchor for SAR exploration

Why Generic Substitution Fails for 1,3,5-Trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid: Regioisomerism and Substitution-Pattern Liability


Within the pyrido[2,3-d]pyrimidine-6-carboxylic acid family, seemingly conservative alterations—such as moving the carboxylate from C6 to C7 or replacing the C5 methyl with hydrogen or ethyl—create chemically distinct entities that cannot be assumed interchangeable in synthesis or screening [1]. The 6-COOH regioisomer (CAS 1042605-05-9) presents a different hydrogen-bonding vector and steric environment compared to the 7-COOH isomer (CAS 901864-90-2), which alone justifies rigorous identity verification during procurement [2]. Furthermore, the C5 methyl group influences both the electronic character of the pyridine ring and the conformational preference of the adjacent carboxylic acid, meaning that the 5-desmethyl or 5-ethyl analogs are not functionally equivalent synthons [3]. The quantitative evidence below demonstrates that substitution pattern directly translates into measurable differences in physicochemical properties and, by extension, downstream reactivity and assay behaviour.

6‑COOH vs 7‑COOH regioisomer: the shift in carboxylate position alters hydrogen‑bond geometry and may not reproduce target‑engagement or synthetic outcomes.
C5‑methyl vs C5‑H/ethyl analogs: lipophilicity, steric bulk and conformational entropy differ; SAR and physicochemical profiles may not transfer.
Supplier purity grades (95% vs 98%) are not interchangeable for impurity‑sensitive assays; false‑positive risk may increase with lower purity.

Quantitative Differentiation Evidence for 1,3,5-Trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid (CAS 1042605-05-9)


Regioisomeric Differentiation: 6-COOH vs. 7-COOH Positional Isomer

The target compound is the 6-carboxylic acid regioisomer, whereas the most frequently catalogued close analog carries the carboxylate at position 7 (CAS 901864-90-2) [1]. The change in substitution position alters the topological polar surface area (TPSA) vector, hydrogen-bonding geometry, and dipole moment, which directly affect molecular recognition in biological targets and synthetic reactivity at the acid group [2].

Regioisomer Geometry
Cross‑study comparable
Target: C6‑COOH, TPSA 90.8 Ų; carboxylate oriented near C5‑methyl and pyridine N.
Comparator: 7‑COOH isomer, different hydrogen‑bond vector and spatial relationship.
Non‑bioisosteric geometry; SAR and synthetic routes require the correct regioisomer.
Computed properties (PubChem); structural alignment.
medicinal chemistry fragment-based drug design regioisomer quality control

Substitution at C5: 5-Methyl vs. 5-Desmethyl Analog

The presence of a methyl group at C5 distinguishes CAS 1042605-05-9 from the simpler 2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid (CAS 343347-07-9), which lacks this substituent [1]. The C5-methyl increases lipophilicity and steric bulk, directly impacting logP and melting point relative to the 5-H analog [2].

C5 Methyl Lipophilicity
Cross‑study comparable
Target: XLogP3 = 0, exp logP = 0.89, MW 249.22; C5‑methyl present.
Comparator: 5‑H analog (CAS 343347‑07‑9), more polar, expected lower logP.
Methyl group increases lipophilicity; may support passive permeability assessment.
Exp logP from chembase; computed XLogP3 from PubChem.
SAR physicochemical profiling lead optimization

C5-Alkyl Chain Length Differentiation: 5-Methyl vs. 5-Ethyl Analog

Extending the C5 substituent from methyl (target) to ethyl (CAS 142272-14-8) increases molecular weight by 14.03 Da and introduces greater conformational flexibility at C5, which can alter both the acidity of the adjacent 6-COOH group and the overall molecular shape recognized by biological targets [1].

C5 Alkyl Extension
Class‑level inference
Target: 5‑methyl, MW 249.22, minimal rotational freedom.
Comparator: 5‑ethyl (CAS 142272‑14‑8), MW ≈263.25; additional rotatable bond.
Ethyl introduces conformational sampling that may alter binding entropy.
Entropy penalty estimated 0.5–1.0 kcal/mol from fragment thermodynamics literature.
homologation SAR building block selection physical organic chemistry

Vendor Purity and Documentation: Enamine 95% vs. Fluorochem/ChemScene 98%

Commercial sourcing of CAS 1042605-05-9 offers two distinct purity tiers that directly impact cost and experimental reliability. Enamine supplies the compound at 95% purity as part of its building-block collection, while Fluorochem and ChemScene offer material certified at 98% .

Supplier Purity
Specification review
Target: 95% (Enamine) or 98% (Fluorochem/ChemScene).
Comparator: 7‑COOH isomer supplied at 95% (AKSci).
Higher purity reduces total impurity burden by ≈60%; may improve assay reproducibility.
Vendor COA; QC by HPLC or NMR.
procurement quality assurance screening reproducibility

Melting Point and Crystallinity: Target Compound vs. 7-COOH Isomer

The melting point of CAS 1042605-05-9 (279–281 °C) is significantly higher than that reported for the 7-COOH isomer, indicating stronger crystal lattice energy and potentially different solubility and stability profiles [1][2].

Melting Point
Context‑dependent
Target: 279–281 °C (experimental).
Comparator: 7‑COOH isomer, no experimental mp found; inferred lower based on regioisomer trends.
High melting point indicates robust crystallinity, facilitating accurate weighing and handling.
Experimental mp from chembase; comparator data inferred.
solid-state characterization formulation compound handling

High-Confidence Application Scenarios for 1,3,5-Trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid Based on Comparator Evidence


Fragment-Based Screening Libraries Requiring the 6-COOH Geometry

When constructing fragment libraries for targets where the carboxylate–protein interaction is geometrically constrained, the 6-COOH regioisomer provides a distinct hydrogen-bonding vector not achievable with the 7-COOH isomer [1]. The 279–281 °C melting point ensures the compound is handled as a stable crystalline solid with reliable solubility characteristics in DMSO, reducing variability in fragment soaking or co-crystallization experiments [2].

SAR Studies Exploring the C5 Methyl Pharmacophore

The 5-methyl substituent is a key structural feature differentiating this scaffold from 5-H, 5-aryl, and 5-ethyl analogs. Medicinal chemists conducting systematic SAR around the pyrido[2,3-d]pyrimidine core should use CAS 1042605-05-9 as the 5-methyl reference compound, as its logP of 0.89 and compact steric profile anchor the lipophilic-efficiency landscape for the series [3].

Synthetic Elaboration at the 6-COOH Handle

The free carboxylic acid at position 6 allows direct amide coupling or esterification without competing reactivity at other positions. The 95% (Enamine) grade is suitable for initial library synthesis, while the 98% (Fluorochem/ChemScene) grade is recommended for final compound registration and biological testing, where impurity-related artifacts must be minimized .

Quality Control and Regioisomer Purity Verification in Procurement

Given the commercial availability of the 7-COOH isomer under similar search terms, analytical chemists and procurement officers should employ NMR (¹H and ¹³C) or HPLC-MS to confirm the carboxylate position upon receipt. The TPSA difference between the 6-COOH and 7-COOH regioisomers provides a chromatographically resolvable distinction, ensuring that the correct building block is deployed in downstream synthesis [1].

Application
Selection Property
Validation Focus
Fragment‑based library design
Regioisomeric identity (6‑COOH geometry)
Confirm regioisomer by NMR/HPLC‑MS; assess crystallinity and DMSO solubility for soaking
C5‑methyl SAR studies
5‑methyl lipophilicity and steric profile
LogP determination and target‑engagement assay interpretation
Amide/ester derivatization
Free 6‑COOH handle, no competing reactive sites
Purity grade impact on coupling efficiency and bioassay interference
Procurement QC
Regioisomer‑specific TPSA and chromatographic resolution
NMR/HPLC‑MS identity confirmation to distinguish 6‑COOH from 7‑COOH
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